molecular formula C10H15NO3S B15307794 3-Amino-2-(4-(methylsulfonyl)phenyl)propan-1-ol

3-Amino-2-(4-(methylsulfonyl)phenyl)propan-1-ol

Cat. No.: B15307794
M. Wt: 229.30 g/mol
InChI Key: KXFWLCWDHXBKLD-UHFFFAOYSA-N
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Description

3-Amino-2-(4-(methylsulfonyl)phenyl)propan-1-ol is an organic compound that features an amino group, a hydroxyl group, and a methylsulfonyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-(methylsulfonyl)phenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylsulfonylbenzaldehyde and nitromethane.

    Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 4-methylsulfonylbenzaldehyde and nitromethane to form a nitroalcohol intermediate.

    Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydroxylation: The final step involves the hydroxylation of the intermediate to introduce the hydroxyl group, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-(methylsulfonyl)phenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: 3-Oxo-2-(4-(methylsulfonyl)phenyl)propan-1-ol.

    Reduction: 3-Amino-2-(4-(methylsulfonyl)phenyl)propan-1-amine.

    Substitution: 3-Acetamido-2-(4-(methylsulfonyl)phenyl)propan-1-ol.

Scientific Research Applications

3-Amino-2-(4-(methylsulfonyl)phenyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-(methylsulfonyl)phenyl)propan-1-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(4-(methylsulfonyl)phenyl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfonyl group enhances its solubility and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

3-amino-2-(4-methylsulfonylphenyl)propan-1-ol

InChI

InChI=1S/C10H15NO3S/c1-15(13,14)10-4-2-8(3-5-10)9(6-11)7-12/h2-5,9,12H,6-7,11H2,1H3

InChI Key

KXFWLCWDHXBKLD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CN)CO

Origin of Product

United States

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